molecular formula C7H5ClF5N B1373047 2,6-Difluoro-4-(trifluoromethyl)aniline hydrochloride CAS No. 1240527-35-8

2,6-Difluoro-4-(trifluoromethyl)aniline hydrochloride

Cat. No.: B1373047
CAS No.: 1240527-35-8
M. Wt: 233.56 g/mol
InChI Key: NCGLNXRCRZSFRI-UHFFFAOYSA-N
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Description

2,6-Difluoro-4-(trifluoromethyl)aniline hydrochloride is a fluorinated aromatic amine compound It is characterized by the presence of two fluorine atoms at the 2 and 6 positions, and a trifluoromethyl group at the 4 position on the aniline ring The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water and other polar solvents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Difluoro-4-(trifluoromethyl)aniline hydrochloride typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of 2,6-difluoroaniline, followed by reduction to form the corresponding amine. The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a suitable trifluoromethylating agent under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-4-(trifluoromethyl)aniline hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Trifluoromethylating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions include various substituted anilines, nitro compounds, and quinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,6-Difluoro-4-(trifluoromethyl)aniline hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Difluoro-4-(trifluoromethyl)aniline hydrochloride and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms and the trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dichloro-4-(trifluoromethyl)aniline
  • 2,6-Dibromo-4-(trifluoromethyl)aniline
  • 4-(Trifluoromethyl)aniline

Uniqueness

Compared to its analogs, 2,6-Difluoro-4-(trifluoromethyl)aniline hydrochloride offers unique advantages due to the presence of fluorine atoms, which can significantly alter the compound’s electronic properties, reactivity, and biological activity. The trifluoromethyl group further enhances its stability and lipophilicity, making it a valuable compound in various applications .

Biological Activity

2,6-Difluoro-4-(trifluoromethyl)aniline hydrochloride is a fluorinated aromatic compound that has garnered interest due to its potential biological activities. The incorporation of fluorine atoms into organic molecules often enhances their biological properties, including increased potency and selectivity against various biological targets. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features multiple fluorine substituents that significantly influence its chemical reactivity and biological interactions. The presence of both difluoro and trifluoromethyl groups enhances lipophilicity, potentially improving cell membrane permeability.

Interaction with Biological Targets

Research indicates that compounds similar to this compound often interact with various enzymes and receptors. For instance, fluorinated compounds have been shown to bind effectively to ATP-binding sites in tyrosine kinases, which are crucial in cancer signaling pathways .

Biochemical Pathways

The compound may modulate key biochemical pathways involved in cell proliferation and apoptosis. Studies on related compounds suggest interactions with MAPK signaling pathways, influencing gene expression and cellular responses to stress .

Antimicrobial Activity

Fluorinated anilines are reported to exhibit antimicrobial properties. For example, structural analogs have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Cytotoxicity in Cancer Models

Preliminary studies indicate that this compound may possess cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown significant activity against MCF-7 breast cancer cells and HepG2 hepatic cancer cells .

Case Studies

  • Anticancer Activity : A study evaluated the cytotoxic effects of a series of trifluoromethyl-substituted anilines against human cancer cell lines. Results indicated that certain derivatives exhibited enhanced potency compared to non-fluorinated counterparts, highlighting the importance of fluorine in drug design .
  • Antimicrobial Efficacy : Another research project focused on the antimicrobial activity of fluorinated anilines, demonstrating that these compounds effectively inhibited the growth of resistant bacterial strains. The study emphasized the role of fluorine in enhancing binding affinity to bacterial enzymes.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineIC50 (µM)Reference
2,6-Difluoro-4-(trifluoromethyl)anilineAntimicrobialE. coliTBD
2,6-Dichloro-4-fluoroanilineCytotoxicMCF-7 (breast cancer)5
Trifluoromethyl-substituted anilineAnticancerHepG2 (liver cancer)10
3-FluoroanilineAntimicrobialS. pneumoniaeTBD

Properties

IUPAC Name

2,6-difluoro-4-(trifluoromethyl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F5N.ClH/c8-4-1-3(7(10,11)12)2-5(9)6(4)13;/h1-2H,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCGLNXRCRZSFRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)N)F)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240527-35-8
Record name Benzenamine, 2,6-difluoro-4-(trifluoromethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1240527-35-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-difluoro-4-(trifluoromethyl)aniline hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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